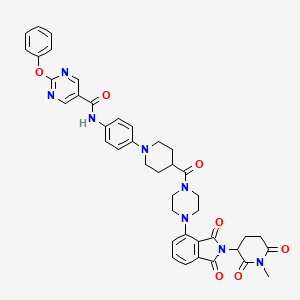
Protac(H-pgds)-8
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Protac(H-pgds)-8 is a proteolysis-targeting chimera (PROTAC) designed to degrade hematopoietic prostaglandin D2 synthase (H-PGDS). This compound is part of a class of bifunctional molecules that induce the degradation of target proteins by recruiting them to an E3 ubiquitin ligase, leading to their ubiquitination and subsequent degradation by the proteasome .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Protac(H-pgds)-8 involves the conjugation of an H-PGDS inhibitor with an E3 ligase ligand. The process typically includes the following steps:
Synthesis of H-PGDS Inhibitor: The H-PGDS inhibitor, such as TFC-007, is synthesized through a series of organic reactions.
Synthesis of E3 Ligase Ligand: The E3 ligase ligand, such as pomalidomide, is synthesized separately.
Conjugation: The H-PGDS inhibitor and the E3 ligase ligand are conjugated using a linker molecule to form the final PROTAC compound.
Industrial Production Methods
Industrial production of this compound would involve scaling up the synthetic routes mentioned above, ensuring the reactions are optimized for yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures to ensure consistency and safety.
化学反应分析
Types of Reactions
Protac(H-pgds)-8 undergoes several types of chemical reactions, including:
Conjugation Reactions: Formation of the PROTAC involves conjugation reactions between the H-PGDS inhibitor, the linker, and the E3 ligase ligand.
Ubiquitination: Once the PROTAC binds to its target protein and the E3 ligase, it facilitates the ubiquitination of the target protein.
Common Reagents and Conditions
Reagents: Common reagents include organic solvents, coupling agents, and protective groups.
Major Products
The major product of these reactions is the PROTAC compound itself, which is designed to degrade the target protein, H-PGDS, upon binding and recruitment to the proteasome .
科学研究应用
Protac(H-pgds)-8 has several scientific research applications, including:
Chemistry: Used as a tool to study protein degradation pathways and the effects of targeted protein degradation.
Biology: Helps in understanding the role of H-PGDS in various biological processes and diseases.
作用机制
Protac(H-pgds)-8 exerts its effects through a mechanism known as proteolysis targeting. The compound binds to H-PGDS and recruits an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the ubiquitination of H-PGDS, marking it for degradation by the proteasome. The degradation of H-PGDS reduces the levels of prostaglandin D2, which is involved in inflammatory and allergic responses .
相似化合物的比较
Similar Compounds
Protac(H-pgds)-7: Another PROTAC targeting H-PGDS, composed of TFC-007 and pomalidomide.
Protac(H-pgds)-4-TAS-205: A similar compound with a different H-PGDS inhibitor, TAS-205.
Uniqueness
Protac(H-pgds)-8 is unique due to its specific combination of H-PGDS inhibitor and E3 ligase ligand, which may offer improved stability and degradation efficiency compared to other similar compounds. Its design allows for targeted degradation of H-PGDS, making it a valuable tool for studying and potentially treating diseases related to prostaglandin D2 .
属性
分子式 |
C41H40N8O7 |
|---|---|
分子量 |
756.8 g/mol |
IUPAC 名称 |
N-[4-[4-[4-[2-(1-methyl-2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]piperazine-1-carbonyl]piperidin-1-yl]phenyl]-2-phenoxypyrimidine-5-carboxamide |
InChI |
InChI=1S/C41H40N8O7/c1-45-34(50)15-14-33(39(45)54)49-38(53)31-8-5-9-32(35(31)40(49)55)47-20-22-48(23-21-47)37(52)26-16-18-46(19-17-26)29-12-10-28(11-13-29)44-36(51)27-24-42-41(43-25-27)56-30-6-3-2-4-7-30/h2-13,24-26,33H,14-23H2,1H3,(H,44,51) |
InChI 键 |
UUILKUWMNHXPIN-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=O)CCC(C1=O)N2C(=O)C3=C(C2=O)C(=CC=C3)N4CCN(CC4)C(=O)C5CCN(CC5)C6=CC=C(C=C6)NC(=O)C7=CN=C(N=C7)OC8=CC=CC=C8 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















